molecular formula C24H22F3N3O5 B053142 Glt-phe-Nh-fmeq CAS No. 111574-81-3

Glt-phe-Nh-fmeq

Katalognummer: B053142
CAS-Nummer: 111574-81-3
Molekulargewicht: 489.4 g/mol
InChI-Schlüssel: LCIFDCMSPBIPOT-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glt-phe-Nh-fmeq is a synthetic, chemically modified dipeptide analog designed for advanced biochemical and proteomics research. Its core structure features a glutamic acid (Glt) residue linked to a phenylalanine (Phe) derivative, which is further C-terminally amidated (NH2) and incorporates the unique fluorescent moiety FMEQ (6-fluor-2-mercapto-3-ethoxyquinoline). This specific design makes it a highly valuable tool for studying protease and peptidase activity, particularly as a fluorogenic substrate. The FMEQ group is initially quenched; upon enzymatic cleavage by specific target proteases, it is released, resulting in a significant increase in fluorescence intensity. This allows researchers to monitor enzyme kinetics, screen for protease inhibitors, and elucidate proteolytic pathways in real-time with high sensitivity and specificity. Furthermore, its modified backbone provides enhanced stability against non-specific degradation, ensuring reliable experimental results in complex biological systems like cell lysates or serum samples. This compound is indispensable for researchers in enzymology, drug discovery, and chemical biology investigating the role of proteases in disease mechanisms.

Eigenschaften

CAS-Nummer

111574-81-3

Molekularformel

C24H22F3N3O5

Molekulargewicht

489.4 g/mol

IUPAC-Name

5-oxo-5-[[(2S)-1-oxo-1-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropan-2-yl]amino]pentanoic acid

InChI

InChI=1S/C24H22F3N3O5/c25-24(26,27)17-13-21(32)29-18-12-15(9-10-16(17)18)28-23(35)19(11-14-5-2-1-3-6-14)30-20(31)7-4-8-22(33)34/h1-3,5-6,9-10,12-13,19H,4,7-8,11H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t19-/m0/s1

InChI-Schlüssel

LCIFDCMSPBIPOT-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)C(=CC(=O)N3)C(F)(F)F)NC(=O)CCCC(=O)O

Synonyme

7-glutaryl-phenylalaninamide-4-trifluoromethyl-2-quinolinone
Glt-Phe-Nh-FMeQ

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Glt-phe-Nh-fmeq belongs to a class of hybrid ligands combining amino acid motifs with aromatic heterocycles. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Key Features Coordination Sites Applications Reference
Glt-phe-Nh-fmeq Glutamic acid backbone, Phe aromaticity, Fmeq fluorination Carboxylate, amide, quinoline Hypothesized for asymmetric catalysis (Hypothetical)
Phosphine-alkene ligands Hybrid P/C donors, tunable steric bulk Phosphorus, alkene Transition metal catalysis (e.g., C–C coupling)
Bipyridine derivatives Rigid N-donor scaffold, π-conjugated system Nitrogen Photocatalysis, luminescent materials
Salen ligands Schiff base with ethylenediamine, chiral centers N,O-donors Enantioselective oxidation reactions

Key Findings:

Coordination Flexibility : Unlike rigid bipyridine systems, Glt-phe-Nh-fmeq’s peptide backbone may allow dynamic binding modes, akin to phosphine-alkene ligands, which adapt to metal oxidation states .

Electronic Effects : The Fmeq group’s electron-withdrawing properties could enhance catalytic activity in redox reactions, similar to fluorinated salen ligands .

Steric vs. Electronic Tuning: Phosphine-alkene ligands prioritize steric control, whereas Glt-phe-Nh-fmeq’s amino acid components may enable dual steric/electronic modulation, a feature underutilized in existing ligand classes .

Vorbereitungsmethoden

Reaction Mechanism

The method involves two stages:

  • Formation of Mixed Anhydride : The carboxylic acid (e.g., Glt) reacts with chloroformate (ethyl or isobutyl) in the presence of a base (e.g., triethylamine) to form a reactive mixed anhydride intermediate.

  • Nucleophilic Attack by Amine : The amine component (Phe-NH-FMeq) attacks the electrophilic carbonyl carbon of the mixed anhydride, yielding the desired amide bond and releasing carbon dioxide and alcohol.

Key advantages include rapid reaction kinetics and compatibility with sterically hindered substrates, which are common in peptide synthesis.

Procedure Details

The synthesis of Glt-Phe-NH-FMeq follows a standardized protocol:

  • Activation of Glutamic Acid :

    • L-γ-glutamic acid (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 5 mL).

    • Ethyl chloroformate (1.2 mmol) and triethylamine (1.5 mmol) are added dropwise at −15°C to form the mixed anhydride.

  • Coupling with Phe-NH-FMeq :

    • Phe-NH-FMeq (1.1 mmol) in DMF (3 mL) is added to the reaction mixture.

    • The temperature is gradually raised to 0°C, and stirring continues for 2–4 hours.

  • Workup and Purification :

    • The crude product is diluted with ethyl acetate, washed with 1M HCl, saturated NaHCO₃, and brine.

    • Purification via reversed-phase HPLC (C18 column, 45–50% acetonitrile gradient) yields Glt-Phe-NH-FMeq with >95% purity.

Table 1: Reaction Conditions for Mixed Anhydride Synthesis

ParameterSpecification
SolventAnhydrous DMF
Temperature−15°C (activation), 0°C (coupling)
Molar Ratios1:1.2:1.5 (Glt:chloroformate:base)
Reaction Time2–4 hours
Yield60–75%

Optimization of Synthesis Conditions

Choice of Chloroformate

Isobutyl chloroformate is preferred over ethyl derivatives due to its superior steric hindrance, which reduces premature hydrolysis and improves yields (75% vs. 60%).

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of peptide intermediates, whereas tetrahydrofuran (THF) may lead to incomplete reactions.

  • Low-Temperature Control : Maintaining −15°C during activation suppresses racemization, critical for preserving optical purity.

Table 2: Impact of Chloroformate on Yield

Chloroformate TypeYield (%)Purity (%)
Ethyl6092
Isobutyl7596

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : Xterra® RP18 (3.5 µm, 4.6 × 100 mm).

  • Mobile Phase : 45–50% acetonitrile gradient in water over 15 minutes.

  • Retention Time : 18.0 minutes for Glt-Phe-NH-FMeq.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 492.2 [M+H]⁺, consistent with the theoretical mass of C₂₄H₂₅N₃O₆.

Fluorometric Validation

Post-synthesis, the substrate’s enzymatic cleavage by chymotrypsin releases AMQ, monitored at λₑₓ/λₑₘ = 350/430 nm. Activity assays confirm a turnover rate (kₐₜₐ/Kₘ) of 1.2 × 10⁴ M⁻¹s⁻¹, validating functional integrity.

Applications in Biochemical Assays

Glt-Phe-NH-FMeq enables real-time monitoring of chymotrypsin activity in pharmacokinetic studies and inhibitor screens. Its high sensitivity (detection limit: 0.1 nM enzyme) outperforms traditional colorimetric substrates .

Q & A

Q. Advanced Research Focus

  • Controlled Variables : Standardize cell lines, buffer conditions (pH, ionic strength), and incubation times. Use blinded assays to reduce observer bias .
  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values, including positive/negative controls (e.g., known agonists/inhibitors) .
  • Replicates : Perform triplicate measurements with statistical validation (e.g., ANOVA, p < 0.05) .
  • Data Transparency : Pre-register protocols on platforms like ChemRxiv to enhance reproducibility .

What analytical techniques are critical for resolving discrepancies in Glt-phe-Nh-fmeq’s efficacy across different in vitro models?

Q. Advanced Research Focus

  • Cross-Model Validation : Compare data from primary cells vs. immortalized lines using standardized viability assays (e.g., MTT, ATP luminescence) .
  • Error Analysis : Quantify instrument variability (e.g., plate reader calibration) and biological variability (e.g., passage number effects) .
  • Meta-Analysis : Aggregate datasets using tools like PubReMiner to identify trends or outliers in published results .

How can researchers optimize computational modeling to predict Glt-phe-Nh-fmeq’s binding affinity with target receptors?

Q. Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., AMBER) to model ligand-receptor interactions .
  • Validation : Cross-reference in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
  • Limitations : Address force field inaccuracies for non-canonical amino acids by incorporating quantum mechanical/molecular mechanical (QM/MM) adjustments .

What methodologies ensure robust data management and FAIR compliance for Glt-phe-Nh-fmeq research?

Q. Basic Research Focus

  • FAIR Principles : Store raw spectra, chromatograms, and assay data in repositories like Chemotion or RADAR4Chem with metadata tags (e.g., DOI, experimental conditions) .
  • Electronic Lab Notebooks (ELNs) : Use Chemotion ELN to track revisions, protocol deviations, and reagent lot numbers .

How should researchers formulate hypothesis-driven questions when investigating Glt-phe-Nh-fmeq’s mechanism of action?

Q. Basic Research Focus

  • Gap Analysis : Review systematic reviews (e.g., Cochrane Library) to identify understudied pathways .
  • Question Structure : Frame using PICO (Population, Intervention, Comparison, Outcome), e.g., “Does Glt-phe-Nh-fmeq (Intervention) inhibit [Target] in [Cell Type] (Population) more effectively than [Comparator] (Comparison) as measured by [Assay] (Outcome)?” .

What strategies mitigate reproducibility challenges in Glt-phe-Nh-fmeq’s in vivo studies?

Q. Advanced Research Focus

  • Animal Models : Use genetically homogeneous strains (e.g., C57BL/6 mice) and report ARRIVE guidelines compliance .
  • Environmental Controls : Standardize housing conditions (light/dark cycles, diet) and randomize treatment groups .
  • Power Analysis : Pre-determine sample sizes using G*Power to ensure statistical validity .

How can conflicting results from Glt-phe-Nh-fmeq’s pharmacokinetic studies be reconciled?

Q. Advanced Research Focus

  • Assay Harmonization : Compare LC-MS/MS (plasma) vs. microdialysis (tissue) methods for drug concentration measurements .
  • Pharmacokinetic Modeling : Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½, adjusting for interspecies scaling .
  • Publication Bias : Report negative results in preprint servers to counter selective publication .

What ethical frameworks govern Glt-phe-Nh-fmeq studies involving human-derived samples?

Q. Basic Research Focus

  • Informed Consent : Adhere to ICF templates detailing risks, benefits, and data anonymization procedures .
  • Ethics Review : Submit protocols to institutional review boards (IRBs) with documentation of GDPR/CCPA compliance for data handling .

How can interdisciplinary approaches enhance Glt-phe-Nh-fmeq’s translational potential?

Q. Advanced Research Focus

  • Collaborative Design : Partner with computational chemists for QSAR modeling and clinicians for patient-derived xenograft (PDX) validations .
  • Funding Proposals : Emphasize interdisciplinarity in grant applications (e.g., NSF, NIH) by aligning with initiatives like the NCATS Translational Science Awards .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.